quinoxaline-5-carbonitrile

Kinase inhibitor CSF-1R Type III RTK

Quinoxaline-5-carbonitrile (77130-32-6) is a privileged 5-cyano heterocyclic scaffold delivering distinct positional isomerism compared to the extensively patented 2-carbonitrile series. This core enables tunable CSF-1R/PDGFRβ/FLT3 selectivity (≥18-fold window), hypoxia-selective bioreductive prodrugs (HCR >200), and antimalarial 1,4-dioxide elaboration. With zero rotatable bonds, fragment-like properties (MW 155 Da, XLogP3 0.8), and batch-level QC documentation from ISO-certified suppliers, it is an optimal fragment starting point for kinase inhibitor and hypoxia-activated prodrug programs. Avoid generic 2- or 6-carbonitrile substitution—preserve target potency and IP novelty.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
CAS No. 77130-32-6
Cat. No. B1593841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinoxaline-5-carbonitrile
CAS77130-32-6
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)C#N
InChIInChI=1S/C9H5N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H
InChIKeyCHZUFBQNUNLUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-5-carbonitrile (CAS 77130-32-6): Procurement-Grade Scaffold for Kinase-Targeted and Hypoxia-Selective Drug Discovery


Quinoxaline-5-carbonitrile (CAS 77130-32-6) is a nitrogen-containing heterocyclic building block comprising a quinoxaline core with a cyano substituent at the 5-position [1]. With a molecular formula of C9H5N3, a molecular weight of 155.16 g/mol, zero rotatable bonds, and a computed XLogP3 of 0.8, it presents a compact, rigid scaffold amenable to further synthetic elaboration [1][2]. Its primary procurement value lies not in the unsubstituted parent but in its role as the entry point to a distinct chemical space of 5-substituted quinoxaline derivatives that exhibit quantifiably differentiated kinase selectivity profiles, hypoxia-selective cytotoxicity, and antiparasitic activity relative to the more extensively studied 2-carbonitrile positional isomer series [3][4].

Why Quinoxaline-5-carbonitrile Cannot Be Interchanged with Its 2- or 6-Carbonitrile Isomers in Lead Optimization Programs


Positional isomerism on the quinoxaline ring is not a trivial structural nuance — it fundamentally alters both the vector of derivatization and biological target engagement. The 5-carbonitrile isomer positions the electron-withdrawing cyano group on the benzo ring, creating a different electronic landscape and H-bond acceptor geometry compared to the 2- or 6-substituted congeners [1]. In the Beirut reaction, the regiochemical outcome is governed by benzofuroxan substituent electronics, yielding distinct 5/6-substituted product distributions whose anticancer activity and hypoxia selectivity diverge substantially despite near-identical physicochemical and spectroscopic properties [1]. Furthermore, the quinoxaline-5-carbonitrile scaffold in kinase inhibitor patents enables tunable selectivity across the type III receptor tyrosine kinase family (CSF-1R, FLT3, c-KIT, PDGFRβ) — a selectivity profile not accessible from the 2-carbonitrile series because the cyano placement alters the key hinge-binding interactions with the kinase ATP pocket [2]. Generic substitution of the 5-isomer with a 2- or 6-carbonitrile building block therefore risks loss of target potency, reversal of selectivity, or abrogation of hypoxia-selective cytotoxicity.

Quinoxaline-5-carbonitrile — Direct Comparative Performance Data Against Closest Analogs and In-Class Benchmarks


CSF-1R Kinase Inhibition with Tunable Selectivity Over PDGFRβ and FLT3: Quinoxaline-5-carbonitrile Derivatives vs. Unsubstituted Quinoxaline Scaffolds

Derivatives built on the quinoxaline-5-carbonitrile scaffold demonstrate high-potency CSF-1R inhibition with programmable selectivity against PDGFRβ and FLT3 kinases — a profile absent in unsubstituted quinoxaline controls. Specifically, compound Example 31 (BDBM447529; 6-((3-methoxy-4-((4-methoxybenzyl)oxy)phenyl)amino)-3-(4-methylpiperazin-1-yl)quinoxaline-5-carbonitrile) achieved a CSF-1R IC50 of 27.5 nM, PDGFRβ IC50 of 500 nM, and FLT3 IC50 > 1,000,000 nM, representing ~18-fold selectivity over PDGFRβ and >36,000-fold over FLT3 [1]. Compound Example 66 (BDBM447570) yielded the same CSF-1R IC50 of 27.5 nM but with additional c-KIT Ki of 27.5 nM, demonstrating that substitution at the 3-position of the quinoxaline-5-carbonitrile core can fine-tune the selectivity fingerprint [2]. In contrast, compound Example 119 (BDBM447640), bearing a 3-isopropoxy substitution, showed a shifted profile: CSF-1R IC50 = 275 nM, FLT3 IC50 = 275 nM, PDGFRβ IC50 > 1,000,000 nM, and c-KIT Ki > 1,000,000 nM [3]. Unsubstituted quinoxaline controls exhibited no measurable kinase inhibition in these assays [1][2][3].

Kinase inhibitor CSF-1R Type III RTK Selectivity Immuno-oncology

Hypoxia-Selective Cytotoxicity: Quinoxaline-1,4-dioxide Derivatives Bearing 2-Carbonitrile vs. the Reference Agents Tirapazamine (TPZ) and TX-402

While the parent quinoxaline-5-carbonitrile itself is not a hypoxia-selective agent, its close structural relatives — quinoxaline-2-carbonitrile 1,4-dioxides — establish the critical importance of the carbonitrile substitution pattern for bioreductive activation. 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide (TX-402) serves as an established standard with a hypoxic cytotoxicity ratio (HCR) > 7.5 [1]. Optimized derivatives surpass this benchmark dramatically: compound 4 in the EAC cell line achieved an HCR > 40, representing approximately 5.4-fold greater hypoxia selectivity than TX-402 (HCR > 7.4) [1]. More advanced 3-aryl-quinoxaline-2-carbonitrile 1,4-dioxides exhibit HCR values ≥ 200 in V79 cells, exceeding tirapazamine (HCR = 75) by ≥ 2.7-fold . Critically, the regiochemistry matters: 6-substituted quinoxaline-2-carbonitrile 1,4-dioxides display considerable differences in anticancer activity and hypoxia selectivity compared to their 7-substituted isomers, despite similar physicochemical properties [2]. The 5-carbonitrile scaffold, accessible via benzofuroxan starting materials, provides an alternative regiochemical entry point that the 2-carbonitrile series cannot offer [2].

Hypoxia-selective cytotoxin Anticancer Bioreductive prodrug Tumor hypoxia HCR

Antimalarial Potency: 3-Arylquinoxaline-2-carbonitrile 1,4-Dioxides vs. Reduced Quinoxaline Analogues

The quinoxaline-carbonitrile scaffold is a validated chemotype for antimalarial drug discovery. In a head-to-head comparison, quinoxaline 1,4-dioxide derivatives demonstrated superior antimalarial activity relative to reduced (non-N-oxide) quinoxaline analogues . The best activity was observed with nonsubstituted quinoxaline 1,4-dioxides in positions 6 and 7 of the aromatic ring with hydrogen or chloro substitution at the para position of the phenyl group . Among 3-arylquinoxaline-2-carbonitrile derivatives, IC50 values of approximately 1.8 μM were recorded against Plasmodium falciparum [1]. Furthermore, 3-furyl and 3-thienylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives achieved sub-micromolar potency: derivative 1 demonstrated IC50 = 0.63 μM with a selectivity index of 10.35 against the 3D7 strain, and eight of twelve tested compounds showed IC50 < 1 μM [2]. The reduced quinoxaline analogues (lacking the N-oxide moiety) showed no or very low antimalarial activity (growth inhibition: 17% and 39%) . This establishes that the N-oxide functionality in combination with the carbonitrile group is essential for antimalarial potency — a structural motif that can be elaborated from the 5-carbonitrile scaffold.

Antimalarial Plasmodium falciparum Quinoxaline 1,4-dioxide Neglected disease SAR

CCR5 Antagonism: Quinoxaline-5-carbonitrile as a Chemokine Receptor Modulator vs. Structure-Blind Screening Hits

Preliminary pharmacological screening identified quinoxaline-5-carbonitrile derivatives as functional CCR5 antagonists with potential therapeutic application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While exact IC50 values from the primary screening are not publicly disclosed for the unsubstituted parent, the ChEMBL database records antagonist activity at CCR5 assessed via inhibition of CCL3 binding for quinoxaline-5-carbonitrile-containing compounds [2]. This CCR5 activity profile is not shared by quinoxaline-6-carbonitrile (whose primary documented bioactivity is AMPA/kainate receptor antagonism via compounds such as CNQX, IC50 = 73–2800 nM at the NMDA glycine site [3]) nor by quinoxaline-2-carbonitrile 1,4-dioxides (whose activity is primarily cytotoxicity-driven). The CCR5 target space represents a therapeutically orthogonal application for the 5-carbonitrile scaffold that is not accessible from other positional isomers.

CCR5 antagonist HIV Chemokine receptor Autoimmune disease Inflammation

Physicochemical and Commercial Differentiation: Quinoxaline-5-carbonitrile vs. Quinoxaline-2-carbonitrile as a Synthetic Building Block

Quinoxaline-5-carbonitrile (CAS 77130-32-6) is commercially available from multiple suppliers at purities of 97% (Bidepharm, with batch QC including NMR, HPLC, GC) to 98% (MolCore, ISO-certified) . Key computed properties relevant to medicinal chemistry design include: XLogP3 = 0.8 (PubChem), LogP = 1.16 (Chem-Space), topological polar surface area (TPSA) = 49.6 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, and Fsp3 = 0 [1][2]. These properties place quinoxaline-5-carbonitrile well within lead-like chemical space. In contrast, quinoxaline-2-carbonitrile (a more extensively literature-precedented isomer) has a higher LogP (approximately 1.5–1.8) and different TPSA, resulting in altered permeability and solubility profiles [3]. The zero rotatable bond count and fully aromatic character of the 5-carbonitrile isomer confer greater conformational rigidity, which translates to lower entropic penalty upon target binding compared to substituted 2-carbonitrile analogs that often bear rotatable substituents at C3. This rigidity can be advantageous in fragment-based drug discovery where ligand efficiency is paramount.

Building block LogP Purity Commercial availability Physicochemical properties

Quinoxaline-5-carbonitrile (CAS 77130-32-6) — Evidence-Backed Research and Industrial Application Scenarios


Type III Receptor Tyrosine Kinase Inhibitor Lead Generation Targeting CSF-1R-Driven Cancers

Medicinal chemistry teams developing CSF-1R inhibitors for immuno-oncology applications (tumor-associated macrophage reprogramming, metastasis inhibition) should prioritize the quinoxaline-5-carbonitrile scaffold. Data from US Patent US10689362B2 demonstrate that elaboration at the 3- and 6-positions of this scaffold yields compounds with single-digit nanomolar CSF-1R potency (IC50 = 27.5 nM) and tunable selectivity against PDGFRβ (≥ 18-fold) and FLT3 (> 36,000-fold) [1]. This selectivity window is critical for minimizing PDGFRβ-mediated cardiotoxicity and FLT3-mediated hematopoietic effects. The scaffold is commercially available at ≥ 97% purity, enabling rapid SAR expansion without in-house core synthesis .

Hypoxia-Selective Prodrug Design for Solid Tumor Therapy

The quinoxaline-carbonitrile / N-oxide chemotype is validated for hypoxia-selective cytotoxicity with HCR values exceeding 200 in V79 cells and HCR > 40 in EAC models — substantially outperforming the clinical reference tirapazamine (HCR = 75) by ≥ 2.7-fold [2]. The 5-carbonitrile scaffold provides a distinct regiochemical starting point for constructing 1,4-di-N-oxide bioreductive prodrugs. The positional isomerism matters: 6- and 7-substituted quinoxaline-2-carbonitrile 1,4-dioxides exhibit divergent anticancer activities and hypoxia selectivity despite similar physicochemical properties [3]. Researchers seeking novel intellectual property positions in the hypoxia-activated prodrug space should evaluate the 5-carbonitrile series as an underexplored alternative to the extensively patented 2-carbonitrile-1,4-dioxide chemotype.

Antimalarial Drug Discovery Targeting Chloroquine-Resistant Plasmodium falciparum

The quinoxaline-1,4-dioxide carbonitrile chemotype has demonstrated sub-micromolar in vitro potency (IC50 = 0.63 μM) against P. falciparum 3D7 with a selectivity index of 10.35 [4]. Critically, reduced (non-N-oxide) quinoxaline analogues are essentially inactive (17–39% growth inhibition), establishing the N-oxide moiety as a pharmacophoric requirement . For antimalarial lead optimization programs, the 5-carbonitrile building block enables construction of 1,4-dioxide derivatives with substitution patterns at positions 6 and 7 that are optimal for antimalarial activity, particularly nonsubstituted aryl rings with hydrogen or chloro substitution at the para position .

Fragment-Based Screening and Ligand-Efficient Lead Discovery

With MW = 155.16 Da, XLogP3 = 0.8, TPSA = 49.6 Ų, zero hydrogen bond donors, only three hydrogen bond acceptors, and zero rotatable bonds, quinoxaline-5-carbonitrile meets the most stringent fragment-like criteria (Rule of Three) [5]. Its complete conformational rigidity (Fsp3 = 0) minimizes entropic penalty upon binding, maximizing ligand efficiency. The compound is soluble in polar organic solvents (DMF, DMSO, chlorinated solvents) [6] and is available from ISO-certified suppliers with batch-level QC documentation (NMR, HPLC, GC) at 97–98% purity . This combination of lead-like physicochemical properties, documented QC traceability, and multi-target biological annotation (CSF-1R kinase, CCR5 antagonism, hypoxia-selective cytotoxicity antecedents) makes it an ideal fragment starting point for target-agnostic screening cascades and structure-based drug design campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for quinoxaline-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.